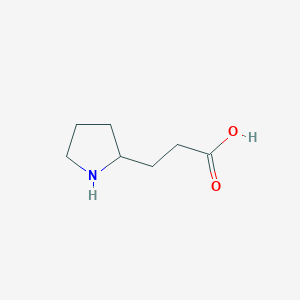

3-Pyrrolidin-2-yl-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)4-3-6-2-1-5-8-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDODKLFTVMWQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338758 | |

| Record name | 3-Pyrrolidin-2-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18325-18-3 | |

| Record name | 3-Pyrrolidin-2-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Natural Products with Pyrrolidine Architectures in Drug Discovery

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing nitrogen, is a privileged scaffold in medicinal chemistry. clockss.orgorientjchem.org Its prevalence in a vast array of natural products, particularly alkaloids from plants and microorganisms, underscores its evolutionary selection as a core structure for biologically active molecules. clockss.org This structural motif is not only a component of the proteinogenic amino acid proline but is also found in numerous FDA-approved drugs, ranking as one of the most common five-membered non-aromatic nitrogen heterocycles in pharmaceuticals. clockss.org

The utility of the pyrrolidine scaffold in drug design is multifaceted. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for specific and high-affinity interactions with biological targets like enzymes and receptors. clockss.org This sp³-rich architecture contributes to improved physicochemical properties, such as aqueous solubility, which are vital for a drug's pharmacokinetic profile. nih.gov Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating key binding interactions within a protein's active site. nih.gov

Natural products containing the pyrrolidine moiety exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. orientjchem.org This has inspired the synthesis of countless pyrrolidine-based compounds for drug discovery programs, targeting a diverse range of human diseases. clockss.orgorientjchem.org

Historical Context of 3 Pyrrolidin 2 Yl Propionic Acid Identification

While a specific, landmark discovery of 3-Pyrrolidin-2-yl-propionic acid (CAS Number: 18325-18-3) is not prominently documented in historical literature, its conceptualization and synthesis are rooted in the extensive use of chiral precursors for creating novel chemical entities. The compound is largely recognized as a synthetic building block, rather than a natural product with a storied history of isolation.

The synthesis of chiral pyrrolidine (B122466) derivatives often employs starting materials from the "chiral pool," which are readily available, enantiomerically pure natural products. A prime example is pyroglutamic acid, a derivative of glutamic acid, which serves as a versatile and inexpensive precursor for a wide range of substituted pyrrolidines. clockss.orgrsc.orgwikipedia.org The inherent chirality of pyroglutamic acid allows for the stereocontrolled synthesis of compounds like this compound. General synthetic strategies often involve the reduction of the lactam ring of pyroglutamic acid to form the pyrrolidine core, followed by functional group manipulations to introduce the propionic acid side chain.

The availability of such synthetic methodologies has made compounds like this compound accessible to researchers for use as intermediates in the construction of more complex molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 18325-18-3 |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Synonyms | 3-(Pyrrolidin-2-yl)propanoic acid |

This table is interactive. Click on the headers to sort.

Current Research Landscape and Emerging Applications of the Compound

Discovery and Characterization from Bacterial Microorganisms

The presence of this compound has been investigated in a range of bacterial species. While its detection has been confirmed in some, its association with others remains less clear based on currently available scientific literature.

Isolation from Bacillus Species

Despite the recognized metabolic diversity of the Bacillus genus, which includes species such as Bacillus amyloliquefaciens, Bacillus cereus, Bacillus sonorensis, and Bacillus atrophaeus, extensive searches of scientific databases did not yield direct evidence of the isolation or detection of this compound from these bacteria. While these species are known to produce a wide array of secondary metabolites, including various peptides and polyketides, a specific link to the synthesis of this compound is not documented in the available literature. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org

Identification in Streptomyces Species

The genus Streptomyces is a well-known producer of a vast number of bioactive compounds. Research has confirmed the presence of this compound in this genus.

An important finding comes from the analysis of secondary metabolites from Streptomyces sp. Shanivit, an endophytic actinomycete isolated from a tomato plant. researchgate.netabap.co.in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the ethyl acetate (B1210297) extract of this strain explicitly identified this compound as one of its constituents. researchgate.netabap.co.in Further taxonomic analysis through 16S rRNA gene sequencing revealed that Streptomyces sp. Shanivit shares a 95% similarity with Streptomyces mutabilis and Streptomyces rochei. researchgate.netabap.co.in This close genetic relationship suggests that Streptomyces rochei and related species may also have the potential to produce this compound.

Table 1: Identification of this compound in Streptomyces sp. Shanivit

| Microorganism | Analytical Method | Key Finding | Reference |

| Streptomyces sp. Shanivit | Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of this compound in the ethyl acetate extract. | researchgate.netabap.co.in |

Detection in Lactic Acid Bacteria

Pediococcus pentosaceus, a species of lactic acid bacteria, is recognized for its role in fermentation and as a potential probiotic. nih.govbldpharm.com However, a thorough review of the scientific literature did not reveal any studies that have detected or isolated this compound from Pediococcus pentosaceus. The metabolic profiling of this bacterium in published research does not include this specific compound.

Presence in Klebsiella Species

The genus Klebsiella includes species that are of significant interest in metabolic engineering and bioremediation. Notably, the presence of this compound has been reported in Klebsiella aerogenes.

In a study exploring the secondary metabolites of endophytic Klebsiella aerogenes, GC-MS analysis of the bacterial extract identified a total of 36 compounds. plos.orgplos.orgnih.govresearchgate.net Among these, this compound was explicitly listed. plos.orgplos.orgnih.govresearchgate.net This finding provides clear evidence of the production of this compound by K. aerogenes. In contrast, searches for the presence of this compound in Klebsiella michiganensis did not yield any direct results. It is important to note that while some Klebsiella species are known for their ability to produce 3-hydroxypropionic acid, this is a distinct chemical entity from this compound. researchgate.net

Table 2: Detection of this compound in Klebsiella aerogenes

| Microorganism | Analytical Method | Key Finding | Reference |

| Klebsiella aerogenes | Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of this compound as a secondary metabolite. | plos.orgplos.orgnih.govresearchgate.net |

Occurrence in Fungal and Other Biological Extracts

The oyster mushroom, Pleurotus ostreatus, is known for its nutritional value and the production of various bioactive compounds. nih.gov However, based on the available scientific literature, there is no evidence to suggest the presence of this compound in extracts of Pleurotus ostreatus. Metabolomic studies of this fungus have identified a range of other compounds, but not the specific molecule of interest for this article.

Genetic and Enzymatic Pathways for Biosynthesis

The biosynthesis of the pyrrolidine (B122466) ring is a common feature in many natural products, including alkaloids. nih.govabap.co.in These pathways often involve complex enzymatic reactions. However, the specific genetic and enzymatic pathways responsible for the biosynthesis of this compound have not yet been elucidated in the scientific literature. While general pathways for the formation of the pyrrolidine core structure are known, the precise sequence of enzymatic steps leading to the addition of the propionic acid side chain at the 2-position of the pyrrolidine ring remains an area for future research.

Gene Cluster Identification and Functional Analysis

To date, the specific gene cluster responsible for the biosynthesis of this compound has not been explicitly identified or characterized in the scientific literature. However, based on the structure of the compound, which features a proline ring, it is highly probable that its biosynthesis is linked to the metabolic pathways of this amino acid.

In Streptomyces species, the biosynthesis of proline and its derivatives is often intricate and can be interconnected with the production of other secondary metabolites. For instance, in Streptomyces coelicolor A3(2), proline metabolism is linked to the biosynthesis of the red-pigmented antibiotic undecylprodigiosin. nih.gov

The biosynthesis of many complex peptide-based natural products in Streptomyces is orchestrated by large, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs). nih.govrsc.orgwikipedia.org It is plausible that the formation of this compound involves an NRPS-mediated pathway. These enzymatic assembly lines are known for their ability to incorporate non-proteinogenic amino acids and modify them to generate structural diversity. wikipedia.org

A hypothetical biosynthetic gene cluster for this compound would likely contain genes encoding:

Proline biosynthesis enzymes: To provide the foundational pyrrolidine ring.

A non-ribosomal peptide synthetase (NRPS) module: To activate and modify the proline precursor.

Enzymes for chain extension: To add the propionic acid side chain.

Tailoring enzymes: Such as reductases or transferases, to finalize the structure.

Further genomic and functional analyses of the Streptomyces strains that produce this compound are required to pinpoint and characterize the specific gene cluster.

Enzymatic Mechanisms Governing Compound Formation

The precise enzymatic reactions leading to the formation of this compound are yet to be elucidated. However, a putative enzymatic mechanism can be proposed based on known biochemical transformations in microbial secondary metabolism.

The biosynthesis is likely to initiate from the amino acid L-proline. A plausible enzymatic sequence could involve:

Activation of Proline: An adenylation (A) domain of an NRPS enzyme would likely activate L-proline by converting it to prolyl-AMP.

Thiolation: The activated proline would then be transferred to a thiolation (T) or peptidyl carrier protein (PCP) domain, tethering it to the enzyme complex.

Chain Extension: A condensation (C) domain could then catalyze the formation of a peptide bond with a three-carbon unit, which would serve as the precursor for the propionic acid side chain. This three-carbon unit could be derived from malonyl-CoA or methylmalonyl-CoA, common building blocks in polyketide and non-ribosomal peptide biosynthesis.

Modification and Release: Subsequent enzymatic modifications, such as reduction of a carbonyl group, and final cleavage from the NRPS enzyme by a thioesterase (TE) domain would yield this compound.

The table below outlines a hypothetical enzymatic pathway for the formation of this compound.

| Step | Proposed Enzymatic Reaction | Enzyme/Domain Type (Hypothetical) | Precursors/Intermediates |

| 1 | Activation of L-proline | Adenylation (A) domain | L-proline, ATP |

| 2 | Tethering to the enzyme | Thiolation (T) domain | Prolyl-AMP |

| 3 | Condensation with a C3 unit | Condensation (C) domain | Prolyl-S-PCP, Malonyl-CoA/Methylmalonyl-CoA |

| 4 | Reduction of a keto group (if applicable) | Ketoreductase (KR) domain | β-keto intermediate |

| 5 | Release of the final product | Thioesterase (TE) domain | Enzyme-bound final product |

It is important to reiterate that this proposed pathway is speculative and awaits experimental validation through detailed biochemical and genetic studies of the producing organisms.

Chemical Synthesis Approaches for this compound

The synthesis of this compound and its derivatives often starts from readily available precursors like pyroglutamic acid or proline. mdpi.comnih.gov These methods can be broadly categorized based on whether the pyrrolidine ring is pre-existing in the starting material or formed through cyclization of an acyclic precursor. mdpi.com

Achieving high stereoselectivity is crucial in the synthesis of biologically active molecules. Several asymmetric strategies have been developed to produce enantioenriched pyrrolidines.

One notable approach involves the use of chiral auxiliaries derived from natural products like amino acids. lookchem.comnih.gov For instance, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, an N-propionylated pyrrolidine derivative, has been synthesized and employed as a chiral auxiliary in stereoselective aldol (B89426) reactions. rsc.org The stereoselectivity of these reactions can be influenced by factors such as temperature, solvent, and the choice and amount of chelating agents like Lewis acids. rsc.org

Another powerful method is the 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenes to construct the pyrrolidine ring. ua.eschemistryviews.org This approach can generate up to four stereogenic centers in a single step with high regio- and diastereoselectivity. ua.eschemistryviews.org The use of chiral N-tert-butanesulfinyl imines as dipolarophiles in these reactions has proven effective for the diastereoselective synthesis of densely substituted pyrrolidines. ua.eschemistryviews.orgresearchgate.net

Furthermore, a highly efficient and fully enantioselective strategy based on C(sp3)-H activation has been reported for the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, demonstrating the potential of this methodology for creating complex pyrrolidine structures. nih.gov

A specific synthesis of (2S, 2′S)-3-phenyl-2-(pyrrolidin-2′-yl)propionic acid, a β,β-homoproline derivative, starts from L-proline. researchgate.net The synthesis involves the preparation of a bicyclic pyrimidinone intermediate under mild conditions, with the final product's absolute configuration confirmed using 2D NMR techniques. researchgate.net

Optimizing reaction conditions is key to improving yields and selectivity. For instance, in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids is achieved using the Brønsted superacid TfOH. mdpi.com This method provides a novel route to these compounds. mdpi.com

In the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, the azide (B81097) coupling method has been shown to produce higher yields at lower temperatures compared to the DCC coupling method. acs.org Similarly, for the synthesis of 5-aryl-dihydroquinazolines, a Suzuki-Miyaura reaction catalyzed by Pd(PPh3)4 is employed, followed by reduction of the resulting cyano derivatives. mdpi.com

The choice of catalyst and reaction partners also plays a significant role. For example, in 1,3-dipolar cycloadditions for synthesizing substituted pyrrolidines, Ag2CO3 has been used as an effective catalyst. ua.eschemistryviews.org

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound are often driven by the desire to understand structure-activity relationships and to develop compounds with improved biological properties.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing more potent and selective drug candidates. An extensive SAR study on the parental scaffold 2,3-trans-3-carboxy-3-phenylproline involved the synthesis of 40 new analogs. nih.gov This study revealed that introducing substituents at the 5'-position generally led to selectivity for NMDA receptors. nih.gov

In another example, the SAR of triaryl propionic acid analogues as antagonists for the human EP3 prostanoid receptor was investigated. researchgate.net This research identified triaryl compounds with an ortho-substituted propionic acid moiety as potent antagonists. researchgate.net

Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. sigmaaldrich.com These auxiliaries, often derived from naturally occurring chiral molecules, are crucial tools for constructing complex, enantiomerically pure compounds. nih.govsigmaaldrich.com

The N-propionylated pyrrolidine derivative, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, serves as a chiral auxiliary in asymmetric aldol reactions. rsc.org The stereochemical outcome of these reactions can be tuned by using different Lewis acids as chelating agents. For example, Cp2ZrCl2 tends to induce anti-selectivity, while SnCl2 favors syn-selectivity. rsc.org

The development of C2-symmetric pyrrolidines as chiral auxiliaries has also been a significant area of research. nih.gov These auxiliaries are valuable in designing novel catalysts for asymmetric synthesis. nih.gov

Application as a Molecular Building Block in Complex Chemical Structures

The pyrrolidine scaffold, and specifically derivatives of this compound, are valuable building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. whiterose.ac.ukmdpi.com Their rigid, cyclic structure makes them ideal for creating well-defined three-dimensional architectures. whiterose.ac.uk

For example, pyrrolidine derivatives are precursors in the synthesis of various drugs. mdpi.com The stereoselective synthesis of these derivatives is therefore of great interest in synthetic organic chemistry. mdpi.com The functional groups on the pyrrolidine ring and the propionic acid side chain offer multiple points for further chemical modification, allowing for the construction of a diverse range of complex structures.

The synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives from pyroglutamic acid highlights the utility of pyrrolidinone-derived ketones as precursors to complex heterocyclic systems. researchgate.net These transformations can lead to the formation of compounds with potential DNA-intercalating properties. researchgate.net

Role as a Constrained Glutamine Mimic in Peptide Synthesis

In the realm of peptide science, the ability to control the spatial arrangement of amino acid side chains is paramount for designing peptides with enhanced stability and biological activity. This compound, a γ-amino acid, serves as a constrained mimic of glutamine, a proteinogenic amino acid with a flexible side chain. The pyrrolidine ring restricts the conformational freedom of the propionic acid side chain, effectively locking it into a more defined orientation. This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The synthesis of N-protected derivatives of this compound has been developed for its incorporation into peptide chains. For instance, the Fmoc-protected version, N-[(9H-fluoren-9-ylmethoxy)carbonyl] this compound, has been synthesized and utilized as a constrained glutamic acid analogue, which is structurally very similar to a glutamine mimic. nih.gov This strategy allows for the systematic probing of the conformational requirements of glutamine-binding sites in proteins and enzymes. By replacing the natural, flexible glutamine with this constrained mimic, researchers can gain insights into the bioactive conformation of the peptide, guiding the design of more potent and specific therapeutic peptides.

The table below summarizes the key attributes of this compound as a constrained amino acid mimic.

| Feature | Description | Implication in Peptide Synthesis |

| Structural Analogy | The propionic acid side chain mimics the side chain of glutamine. | Allows for substitution of glutamine in peptide sequences. |

| Conformational Constraint | The pyrrolidine ring restricts the rotation of the side chain. | Induces a specific, more rigid conformation in the peptide backbone. |

| Synthetic Accessibility | N-protected derivatives are synthetically accessible for peptide synthesis. | Facilitates its incorporation into peptide chains using standard solid-phase or solution-phase methodologies. nih.gov |

| Application | Used to study structure-activity relationships and design peptidomimetics. | Enables the development of peptides with improved biological properties such as increased potency and stability. |

Integration into Pharmaceutical Compound Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs. nih.govresearchgate.net Its three-dimensional structure, stereochemical complexity, and ability to engage in hydrogen bonding interactions make it an attractive core for the design of novel therapeutic agents. This compound, combining the pyrrolidine ring with a carboxylic acid functional group, serves as a versatile building block for the synthesis of a diverse range of pharmaceutical compounds.

Derivatives of this compound have been explored in various therapeutic areas. For example, pyrrolidine-based compounds have been investigated as antagonists for the CXCR4 receptor, a target implicated in cancer metastasis and inflammatory diseases. nih.gov The design of these antagonists often involves the functionalization of the pyrrolidine scaffold to optimize binding affinity and selectivity. Furthermore, patents have disclosed the use of this compound derivatives in the development of drug-ligand conjugates, a strategy for targeted drug delivery. google.com

The following table presents examples of how the pyrrolidine scaffold, often derived from or related to this compound, is utilized in different therapeutic contexts.

| Therapeutic Area | Role of Pyrrolidine Scaffold | Example Compound Class |

| Oncology | Core structure for receptor antagonists and in drug-conjugates. | CXCR4 Antagonists nih.gov |

| Antiviral | Component of inhibitors targeting viral enzymes. | Hepatitis C Virus (HCV) NS5A inhibitors wikipedia.org |

| Central Nervous System | Scaffold for anticonvulsant and other CNS-active agents. | Pyrrolidine-2,5-diones nih.gov |

| Antibacterial | Foundational structure in various classes of antibiotics. | Anisomycin nih.gov |

The continued exploration of synthetic methodologies to functionalize the this compound core will undoubtedly lead to the discovery of new and improved pharmaceutical agents with diverse therapeutic applications.

Article on the Chemical Compound “this compound” Cannot Be Generated

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient information to construct an article on the biological and pharmacological activities of the chemical compound This compound as per the requested detailed outline.

The search for specific data regarding the compound's antimicrobial spectrum, potency, and mechanisms of action yielded no specific results. While general information on related structures like propionic acid and other pyrrolidine derivatives is available, there is no published research focusing on the antibacterial or antifungal efficacy of this compound itself.

Specifically, no data could be located for the following required sections:

Biological Activities and Pharmacological Mechanisms of Action

Antimicrobial Spectrum and Potency

Antibacterial Efficacy:

Activity against Gram-positive pathogens (Staphylococcus aureus)

Activity against Gram-negative pathogens (Escherichia coli, Klebsiella pneumoniae, Salmonella typhi)

Inhibition of multidrug-resistant bacterial strains

Mechanisms of antibacterial action

Antifungal Properties:

Activity against Fusarium oxysporum

Activity against Botrytis cinerea

Without access to peer-reviewed studies or experimental data on 3-Pyrrolidin-2-yl-propionic acid, generating a scientifically accurate and informative article that adheres to the user's strict outline and content requirements is not possible. The creation of such an article would require speculation or the incorrect attribution of properties from other compounds, which would compromise the integrity and accuracy of the information provided.

Anti-inflammatory and Antipyretic Pharmacodynamics

Propionic acid and its derivatives are known for their anti-inflammatory properties. The mechanisms underlying these effects involve complex cellular and molecular interactions.

In vitro studies using human subcutaneous adipose tissue have demonstrated the anti-inflammatory effects of propionic acid. Treatment with propionic acid resulted in a significant downregulation of inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma-inducible protein 10 (IP-10). nih.gov Additionally, a reduction in macrophage markers, including CD163 and Matrix Metalloproteinase-9 (MMP-9), was observed. nih.gov These findings suggest that propionic acid can directly counteract inflammatory processes within adipose tissue, a primary site of obesity-induced inflammation. nih.gov The study also noted that propionic acid significantly upregulated the expression of lipoprotein lipase (B570770) (LPL), sterol regulatory-element-binding protein-1c (SREBP-1c), and glucose transporter 4 (GLUT-4), which are involved in lipogenesis and glucose uptake. nih.gov

The anti-inflammatory effects of propionic acid are mediated through specific signaling pathways. Research indicates that the anti-inflammatory actions of propionic acid on subcutaneous adipose tissue are partly mediated by G-protein coupled receptors (GPCRs), specifically through Gi/o proteins. nih.gov The expression of propionic acid receptors, GPR41 and GPR43, was found to be very low in primary human adipocytes compared to the whole adipose tissue and macrophages, suggesting that the anti-inflammatory effects are likely mediated by macrophages within the tissue rather than the adipocytes themselves. nih.gov

Derivatives of aryl propionic acid, a class that includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241), typically exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. orientjchem.orgresearchgate.net The COX enzymes exist in two isoforms: COX-1, which is constitutive, and COX-2, which is inducible and mediates the inflammatory response. orientjchem.org The inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain. orientjchem.orghumanjournals.com A related compound, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid, has also been shown to possess significant anti-inflammatory activity in research models. nih.gov

Anticancer and Cytotoxic Effects

The cytotoxic potential of compounds containing pyrrolidine (B122466) and propionic acid moieties has been investigated against various cancer cell lines.

A novel synthetic compound, pyrrolidinyl-diethylstilbestrol (pyrrolidinyl-DES), has demonstrated selective and potent anticancer activity. nih.govresearchgate.net In studies against the human breast adenocarcinoma cell line MCF-7, pyrrolidinyl-DES exhibited a 50% lethal concentration (LC50) of 17.6 ± 0.4 μM after 48 hours of exposure. nih.govresearchgate.net The compound showed a high degree of cytotoxic selectivity, with an LC50 value greater than 50 μM in normal rat liver cells, resulting in a selectivity index (SI) of over 2.8. nih.gov An SI value greater than 2 is indicative of selective toxicity towards cancer cells. nih.gov Further analysis revealed that the compound induced cell cycle arrest at the G0/G1 phase in MCF-7 cells. nih.govresearchgate.net

Other studies have explored propanoic acid derivatives. A series of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives were synthesized and tested for cytotoxicity against MCF-7 cells. researchgate.net Several of these compounds showed strong cytotoxic effects, with IC50 values ranging from 1.32 μM to 9.77 μM, which were comparable or stronger than the reference drug doxorubicin (B1662922) (IC50 = 1.21 μM). researchgate.net

Potential as Breast Cancer Receptor Antagonist (BRCA1, BRCA2, HER2)

There is currently no scientific evidence available in the public domain to suggest that this compound acts as an antagonist for the breast cancer receptors BRCA1, BRCA2, or HER2. A thorough review of existing literature and scientific databases did not yield any studies investigating the interaction of this specific compound with these key breast cancer-associated proteins.

Target Identification and Pathway Perturbation Studies

Similarly, there are no published target identification or pathway perturbation studies for this compound in the context of breast cancer. Research into the specific molecular targets of this compound and its effects on signaling pathways relevant to breast cancer pathogenesis has not been reported.

Table 1: Summary of Research Findings

| Research Area | Findings for this compound |

| BRCA1 Antagonism | No data available |

| BRCA2 Antagonism | No data available |

| HER2 Antagonism | No data available |

| Target Identification in Breast Cancer | No data available |

| Pathway Perturbation in Breast Cancer | No data available |

Computational Chemistry and Structural Biology Investigations

Molecular Docking and Ligand-Target Interaction Profiling

Prediction of Binding Affinities and Modes

The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a key metric for predicting the strength of the interaction between a ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction.

In silico studies have identified 3-Pyrrolidin-2-yl-propionic acid as a component of natural extracts and subsequently evaluated its potential to interact with various biological targets. For instance, in a study analyzing compounds from Pleurotus ostreatus for activity against breast cancer targets, this compound was docked against relevant receptors. ijpsonline.com The reported binding energy was -4.946 kcal/mol. ijpsonline.com

In another investigation focused on identifying potential antimalarial agents, this compound was docked against Plasmepsin II, a crucial enzyme in the malaria parasite Plasmodium falciparum. amazonaws.com The study reported a binding energy of -5.1 kcal/mol for this interaction. amazonaws.com

These docking scores suggest a moderate binding affinity of this compound for these respective protein targets. The precise binding mode, which describes the specific orientation and conformation of the ligand within the binding site, would be determined by the interactions formed with the receptor's amino acids.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Therapeutic Area |

|---|---|---|

| Breast Cancer Receptor(s) | -4.946 | Oncology |

| Plasmepsin II | -5.1 | Infectious Disease (Malaria) |

Identification of Key Interacting Residues in Receptor Sites

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, are critical for stabilizing the ligand-protein complex. While the aforementioned studies provide binding scores for this compound, detailed analyses of the key interacting residues for this specific compound are not extensively detailed in the available literature. Generally, the pyrrolidine (B122466) ring can participate in hydrophobic and van der Waals interactions, while the carboxylic acid group is a potent hydrogen bond donor and acceptor, and can form salt bridges with basic residues like lysine (B10760008) or arginine. The secondary amine in the pyrrolidine ring can also act as a hydrogen bond donor.

Quantum Mechanical and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, quantum mechanical (QM) and molecular dynamics (MD) simulations offer a more dynamic and detailed view of the compound and its interactions over time.

Conformational Analysis and Stability Studies

Dynamic Behavior of Compound-Protein Complexes

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. acs.org For a ligand-protein complex identified through docking, an MD simulation can assess the stability of the binding pose. nih.gov It can reveal whether the ligand remains stably bound in the active site or if it shifts or even dissociates. MD simulations also provide insights into the flexibility of both the ligand and the protein, and how they adapt to each other upon binding. Although MD is a common follow-up to docking for pyrrolidine derivatives, specific MD simulation data for this compound complexes has not been reported in the reviewed literature.

In Silico ADME-Tox Prediction and Pharmacokinetic Modeling

For a compound to be a viable drug candidate, it must possess not only good biological activity but also favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico models are widely used to predict these properties early in the drug discovery process. eurekalert.org

A variety of computational tools and web servers (e.g., SwissADME, pkCSM) are available to predict ADMET properties based on a molecule's structure. These predictions include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential metabolism by cytochrome P450 (CYP) enzymes. The pyrrolidine ring can be a site for metabolic reactions. pharmablock.com

Excretion: Prediction of total clearance.

Toxicity: Forecasts of potential toxicities such as mutagenicity, cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.

While in silico ADMET profiling is a standard procedure for evaluating novel pyrrolidine derivatives, a comprehensive, published ADMET profile specifically for this compound is not available in the public domain. Such an analysis would be essential to evaluate its drug-like potential.

Chemogenomics and Network Pharmacology Approaches

Chemogenomics and network pharmacology are powerful computational strategies employed to elucidate the molecular mechanisms of action of chemical compounds. These approaches facilitate the identification of potential protein targets and the intricate biological pathways they modulate. For this compound, these methods have been instrumental in predicting its biological activities and understanding its therapeutic potential.

A network pharmacology-based analysis was utilized to investigate the components of a traditional medicine injection, which included this compound. nih.gov In this study, potential targets for the constituent compounds were predicted using the SwissTargetPrediction database. nih.gov This initial step is crucial for building a comprehensive picture of the compound's interactions within a biological system.

Subsequent analysis often involves constructing compound-target-pathway networks to visualize the complex relationships between the chemical, its protein targets, and the biological processes they influence. For instance, in the context of investigating the effects of an injection on myocardial ischemia, a network was built that integrated the active ingredients, their predicted targets, and associated disease targets. nih.gov This network highlighted key pathways, including those related to fatty acid metabolism, inflammation, and vascular smooth muscle regulation. nih.gov

The identification of this compound in various natural sources, such as in the polyherbal formulation Triphala and extracts from Pleurotus ostreatus, has led to further computational explorations of its bioactivities. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) analysis has been a common method to identify this compound in extracts, paving the way for in silico evaluations. nih.govrsc.org

These computational studies often predict a range of activities for this compound, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. researchgate.netijitee.org For example, it has been suggested to possess hypocholesterolemic and lubricating activity. ijitee.org Such predictions are typically derived from the analysis of the compound's interactions with known protein targets associated with these activities.

The following tables summarize the findings from various computational investigations involving this compound.

Table 1: Predicted Biological Activities of this compound

| Predicted Activity | Method of Prediction or Identification | Reference |

| Putative Prevention of Myocardial Ischemia | Network Pharmacology | nih.gov |

| Hypocholesterolemic Activity | GC-MS analysis and literature review | researchgate.netijitee.org |

| Antioxidant Activity | GC-MS analysis and literature review | researchgate.netijitee.org |

| Lubricating Activity | GC-MS analysis and literature review | researchgate.netijitee.org |

| Anticancer and Antiproliferative Activity | GC-MS analysis and literature review | researchgate.netijitee.org |

| Antimicrobial Activity | GC-MS analysis and literature review | researchgate.net |

| Anti-inflammatory Activity | GC-MS analysis and literature review | researchgate.net |

Table 2: Identified Potential Targets and Pathways from Network Pharmacology

| Study Context | Predicted Targets | Associated Pathways | Reference |

| Myocardial Ischemia | 198 predicted targets for all ingredients | Fatty acid absorption/metabolism, Inflammation, RAAS, Vascular smooth muscle | nih.gov |

It is important to note that these are computational predictions and require experimental validation to confirm the biological activities and molecular targets of this compound.

Analytical and Bioassay Methodologies in Research on 3 Pyrrolidin 2 Yl Propionic Acid

Chromatographic Separation and Identification Techniques

Chromatography is a cornerstone for the analysis of 3-Pyrrolidin-2-yl-propionic acid, enabling its separation from complex mixtures for purification, identification, and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, making it suitable for the analysis of this compound, often after a derivatization step to increase its volatility. In the context of metabolite profiling, GC-MS can detect pyrrolidine-containing compounds in complex biological or environmental samples. nih.govresearchgate.net The process typically involves extraction of the analyte, chemical derivatization, separation via a capillary GC column, and detection by a mass spectrometer.

Derivatization is a critical step for compounds like this compound which contain polar functional groups (-NH and -COOH). Common techniques include silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. nih.gov Another approach involves reduction of the alkaloids followed by derivatization with reagents like heptafluorobutyric anhydride. researchgate.net

The GC separates the derivatized compounds based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum, a fragmentation pattern unique to the molecule, allows for structural elucidation and identification by comparison to spectral libraries. scielo.brthepharmajournal.com Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity and quantitative analysis of target metabolites. scielo.br

Table 1: Exemplary GC-MS Parameters for Analysis of Related Pyrrolizidine (B1209537) Alkaloids

| Parameter | Condition/Setting | Reference |

|---|---|---|

| Instrument | Perkin Elmer - Auto system XL with Turbo Mass | thepharmajournal.com |

| Column | PE-5MS (30m x 0.250mm x 0.250µm) | thepharmajournal.com |

| Carrier Gas | Helium at 1 ml/min | thepharmajournal.com |

| Oven Program | Initial 75°C, ramp 10°C/min to 280°C, hold 15 min | thepharmajournal.com |

| Derivatization | Reduction followed by derivatization with heptafluorobutyric anhydride | researchgate.net |

| Derivatization | Trimethylsilyl (TMS) derivatives for hydroxylated metabolites | nih.gov |

| Ionization Mode | Electron Impact (EI) | scielo.br |

| Detection | Full Scan for screening; Selected Ion Monitoring (SIM) for quantification | scielo.br |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and quantification of this compound from various sources. Its versatility allows for the analysis of non-volatile and thermally unstable compounds without the need for derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In a typical RP-HPLC setup, a C18 column is used as the stationary phase, and the mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netpensoft.net The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Isocratic elution (constant mobile phase composition) or gradient elution (changing composition) can be employed to achieve optimal separation. pensoft.net Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance. pensoft.net For compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent can be performed. researchgate.net

HPLC methods must be validated according to ICH guidelines to ensure they are accurate, precise, linear, and specific for the intended analysis. pensoft.netpensoft.net This technique is particularly useful for monitoring the stability of the compound and identifying process-related impurities or degradation products. pensoft.net For highly complex mixtures or trace-level analysis, coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity. mdpi.com

Table 2: Typical RP-HPLC Conditions for Analysis of Related Pyrrole/Pyrrolidine (B122466) Carboxylic Acids

| Parameter | Condition/Setting | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | pensoft.netpensoft.net |

| Column | C18 (e.g., 150 × 4.6 mm, 5 µm particle size) | pensoft.netpensoft.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) | pensoft.netpensoft.net |

| Elution Mode | Isocratic | pensoft.netpensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.netpensoft.net |

| Column Temperature | 30 °C | pensoft.netpensoft.net |

| Detection | UV/VIS Detector at 225 nm | pensoft.netpensoft.net |

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, FTIR)

Once isolated, the precise molecular structure of this compound is determined using spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary techniques for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the pyrrolidine ring and the propionic acid side chain. The integration of these signals corresponds to the number of protons, and the splitting patterns (e.g., doublet, triplet, multiplet) arise from spin-spin coupling with neighboring protons, helping to establish connectivity. acs.orgrdd.edu.iq

¹³C NMR spectra provide information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. acs.orgchemicalbook.com For this compound, characteristic signals for the carbons of the pyrrolidine ring and the propionic acid chain, including the carbonyl carbon of the carboxylic acid, would be expected. mdpi.com Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can be used to establish ¹H-¹H and ¹H-¹³C correlations, respectively, confirming the final structure. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the O-H and C=O bonds of the carboxylic acid group, and the C-H bonds of the aliphatic parts of the molecule. rdd.edu.iqmdpi.com

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group / Atom | Expected Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| ¹H NMR | -COOH | ~10-12 ppm (broad singlet) | General NMR principles |

| -CH- (on pyrrolidine ring and side chain) | ~1.5-4.0 ppm (multiplets) | acs.orgrdd.edu.iq | |

| -NH- | Variable, often broad signal | General NMR principles | |

| ¹³C NMR | -C=O (Carboxylic Acid) | ~170-180 ppm | mdpi.com |

| Aliphatic Carbons (Pyrrolidine and side chain) | ~20-70 ppm | acs.orgchemicalbook.com | |

| FTIR | O-H stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (very broad) | mdpi.com |

| N-H stretch (Secondary Amine) | ~3300-3500 cm⁻¹ | mdpi.com | |

| C=O stretch (Carboxylic Acid) | ~1700-1725 cm⁻¹ | mdpi.com |

Quantitative Biological Activity Assays

To understand the potential therapeutic or toxic effects of this compound, its biological activity is assessed using a range of quantitative in vitro assays.

Antimicrobial susceptibility tests are performed to determine if a compound can inhibit the growth of or kill microorganisms. Research on related pyrrolidine and pyrrolizidine alkaloids has shown a broad range of antimicrobial activities. nih.govnih.govmdpi.com

Agar (B569324) Diffusion Method: This is a qualitative or semi-quantitative screening method. A lawn of bacteria is spread on an agar plate, and discs impregnated with the test compound are placed on the surface. If the compound is active, a clear zone of inhibition will form around the disc where bacterial growth has been prevented. The diameter of this zone is proportional to the compound's activity.

Microbroth Dilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govresearchgate.net The assay is performed in a multi-well plate where a standardized inoculum of bacteria is added to wells containing serial dilutions of the test compound. The MBC is determined by subculturing the contents of the wells that showed no growth onto fresh, antibiotic-free agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability. nih.gov

Table 4: Reported Minimum Inhibitory Concentrations (MIC) for Related Pyrrolidine/Pyrrolizidine Alkaloids

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Clazamycins (A & B) | Staphylococcus aureus | up to 100 | nih.gov |

| Pseudomonas aeruginosa | 20 - 50 | nih.gov | |

| Bacillus anthracis | 6.25 - 12.5 | nih.gov | |

| Spiro Pyrrolidines | Bacillus subtilis | 75 | nih.gov |

| Escherichia coli | <125 | nih.gov | |

| Brocapyrrozin A | Staphylococcus aureus | Potent activity (more than control) | mdpi.com |

Cytotoxicity assays are crucial for evaluating a compound's toxicity to mammalian cells, which is a key indicator of its potential as a therapeutic agent or a toxin.

MTT Assay: This is a colorimetric assay that measures cell metabolic activity and is widely used to assess cell viability and proliferation. nih.gov Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. nih.gov The amount of formazan produced is directly proportional to the number of living cells. The absorbance of the solubilized formazan is measured with a spectrophotometer, and the results are often expressed as the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%. nih.gov

Trypan Blue Exclusion Assay: This assay is based on the principle that viable cells possess intact cell membranes that exclude the trypan blue dye, whereas nonviable cells with compromised membranes take up the dye and appear blue under a microscope. nih.govaatbio.com A cell suspension is mixed with a trypan blue solution, and the numbers of stained (nonviable) and unstained (viable) cells are counted using a hemocytometer. nih.gov While simple and rapid, this method can sometimes overestimate viability, as cells that are metabolically inactive but have intact membranes will be counted as viable. researchgate.netnih.gov Flow cytometry can be used for a more sensitive and objective analysis of dye exclusion. scielo.br

Table 5: Principles of Common Cytotoxicity Assays

| Assay | Principle | Endpoint Measured | Reference |

|---|---|---|---|

| MTT Assay | Enzymatic reduction of yellow MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. | Colorimetric measurement of formazan concentration, indicating metabolic activity/cell viability. | nih.govnih.gov |

| Trypan Blue Exclusion | Intact membranes of live cells exclude the dye, while dead cells with compromised membranes are permeable and stain blue. | Microscopic count of stained (nonviable) vs. unstained (viable) cells. | nih.govaatbio.com |

Biofilm Formation Inhibition Assays

Bacterial biofilms represent a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. rsc.org The ability of a compound to inhibit the formation of or eradicate existing biofilms is a highly sought-after therapeutic property. While direct studies on this compound are not extensively documented, research on analogous pyrrolidine structures provides insight into the methodologies used to assess anti-biofilm activity. nih.govnih.gov

These assays are critical for determining a compound's efficacy at various stages of biofilm development. Key methodologies include:

Minimum Biofilm Inhibitory Concentration (MBIC): This assay determines the lowest concentration of a compound required to inhibit the initial formation of a biofilm. nih.govcncb.ac.cn

Minimum Biofilm Eradication Concentration (MBEC): This more stringent assay measures the concentration of a compound needed to eliminate a pre-formed, mature biofilm. nih.govcncb.ac.cn

Crystal Violet (CV) Staining: A common method to quantify biofilm biomass. The dye stains the extracellular matrix of the biofilm, and the amount of retained dye corresponds to the total biofilm mass. For instance, a study on PYED-1, a heterocyclic derivative, used CV staining to demonstrate a dose-dependent reduction in Staphylococcus aureus biofilm formation, with complete inhibition observed at higher concentrations. nih.gov

Metabolic Activity Assays (e.g., XTT Assay): Assays like the 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay are used to measure the metabolic activity or viability of cells within the biofilm. A reduction in metabolic activity indicates cell death or stasis. In studies of PYED-1, the XTT assay showed that the compound significantly reduced the viability of S. aureus cells within the biofilm structure. nih.gov

Research into various pyrrolidine derivatives has demonstrated the utility of these assays. For example, a library of novel 2,3-pyrrolidinedione analogues was evaluated against S. aureus and methicillin-resistant S. aureus (MRSA) biofilms using MBIC and MBEC assays. nih.gov Similarly, certain pyrrolidine-1-carboxamides have been shown to effectively suppress the growth of bacterial biofilms. mdpi.com These studies underscore the potential of the pyrrolidine scaffold as a source of anti-biofilm agents and highlight the established methods for their evaluation.

| Compound/Class | Assay | Target Organism | Key Finding | Reference |

|---|---|---|---|---|

| PYED-1 | Crystal Violet Staining | S. aureus | Complete inhibition of biofilm formation at 8 µg/mL. | nih.gov |

| PYED-1 | XTT Assay | S. aureus | 95% reduction in biofilm cell viability at 64 µg/mL. | nih.gov |

| 2,3-Pyrrolidinedione Analogues | MBIC | S. aureus | Compounds 1, 6, and 13 showed >80% biofilm inhibition at 40 μM. | nih.gov |

| Pyrrolidine-1-carboxamides (e.g., 6a, 6d) | Biofilm Formation Assay | V. aquamarinus | Maximum inhibition of biofilm formation at a concentration of 1 x 10-8 M. | mdpi.com |

In Vivo Model Systems for Preliminary Biological Evaluation

Before advancing to more complex animal models, preliminary in vivo evaluation of a compound's biological activity and toxicity is often conducted using simple, cost-effective model organisms. These assays provide an initial assessment of a compound's potential bioactivity and a general indication of its safety profile.

Brine Shrimp Toxicity Assay (Artemia salina)

The brine shrimp lethality assay is a widely used, simple, and rapid method for the preliminary determination of toxicity. nih.govbrieflands.com It serves as a general bioassay that can indicate a range of biological activities, including cytotoxicity. brieflands.comnih.gov The assay involves hatching brine shrimp larvae (nauplii) and exposing them to various concentrations of the test compound. After a set period, typically 24 hours, the number of surviving larvae is counted, and the median lethal concentration (LC50) is calculated. nih.govbrieflands.com

The advantages of the brine shrimp assay include its low cost, the small amount of test material required, and its simplicity. nih.govnih.gov According to established toxicity indexes, LC50 values below 1000 μg/mL are considered indicative of toxicity. brieflands.com While no specific data exists for this compound, this assay represents a standard and appropriate first step for its preliminary in vivo toxicological screening. For example, studies on various plant extracts have utilized this method to determine LC50 values and classify the extracts based on their toxicity levels. brieflands.comnih.gov

| Test Substance | LC50 (μg/mL) | Toxicity Classification | Reference |

|---|---|---|---|

| Hexane acid fraction (Zeyheria tuberculosa) | 29.55 | Highly Toxic | nih.gov |

| Ethanol Extract (Irvingia gabonensis) | 93.22 | Highly Toxic | brieflands.com |

| Ethyl Acetate (B1210297) Fraction (Irvingia gabonensis) | 190.80 | Medium Toxic | brieflands.com |

| Chloroform Extract (Zeyheria tuberculosa) | 705.02 | Low Toxic | nih.gov |

Zebra Fish Embryo Model (Danio rerio)

The zebrafish embryo model is another powerful in vivo system for the preliminary evaluation of compound toxicity and bioactivity. The rapid development, optical transparency, and genetic tractability of zebrafish embryos make them an ideal vertebrate model for high-throughput screening. This model can be used to assess acute toxicity, teratogenicity (developmental toxicity), and specific organ toxicity (e.g., cardiotoxicity, neurotoxicity) in a whole-organism context. Although specific studies employing the zebrafish model for this compound have not been reported, it remains a valuable and relevant tool for future investigations into its biological effects.

Future Directions and Therapeutic Potential of 3 Pyrrolidin 2 Yl Propionic Acid

Development as a Lead Compound for Novel Therapeutics

The development of new drugs often relies on identifying "lead compounds" whose chemical structures can be modified to enhance efficacy and reduce side effects. Analogues of 3-Pyrrolidin-2-yl-propionic acid have already shown promise in this regard. Specifically, a series of 3-(Pyrrolidin-1-yl)propionic acid analogues have been synthesized and identified as potent antagonists of the CCR5 receptor, a crucial co-receptor for HIV entry into host cells. nih.govacs.orgresearchgate.net This discovery positions the pyrrolidine-propionic acid scaffold as a valuable starting point for the development of new anti-HIV agents. nih.govnih.gov

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with members like ibuprofen (B1674241) and naproxen. researchgate.netijpsr.com These compounds are known for their analgesic, anti-inflammatory, and antipyretic activities. researchgate.netijpsr.com The presence of the propionic acid group in this compound suggests that modifying its structure could lead to novel compounds with anti-inflammatory properties, potentially with improved efficacy or reduced gastrointestinal side effects often associated with traditional NSAIDs. orientjchem.org The carboxyl group is considered important for the broad-spectrum activity of aryl propionic acid derivatives. ijpsr.com

Further research could focus on synthesizing a library of derivatives to explore a wider range of biological targets and therapeutic areas.

Table 1: Potential Therapeutic Applications Based on Structural Analogs

| Structural Moiety | Known Activity of Analogs | Potential Therapeutic Area for Derivatives | Supporting Evidence |

|---|---|---|---|

| Pyrrolidine (B122466) | CCR5 Receptor Antagonism | Anti-HIV, Antiviral | nih.govnih.gov |

| Propionic Acid | Anti-inflammatory, Analgesic | Inflammation, Pain Management | researchgate.netijpsr.comorientjchem.org |

Biotechnological Production and Fermentation Optimization

While chemical synthesis is an option, biotechnological production of amino acids and their derivatives through fermentation is an established and often more sustainable approach. ajinomoto.comspringerprofessional.de The production of propionic acid itself is well-documented, with bacteria from the genus Propionibacterium being the most popular and efficient producers. mdpi.comredalyc.orgnih.gov These microorganisms are used in industrial processes, including the production of Swiss cheese and vitamin B12. redalyc.org

Strategies to optimize propionic acid fermentation include:

Strain Selection and Engineering: Using high-performance mutant strains of Propionibacterium acidipropionici or genetically engineered E. coli can significantly increase yield. mdpi.comnih.govresearchgate.net

Substrate Utilization: Fermentation can utilize inexpensive industrial waste like glycerol (B35011) or renewable sources such as molasses, which can make the process more economically viable. redalyc.org

Process Control: Optimizing fermentation conditions such as pH, temperature, and nutrient composition is crucial for maximizing productivity. nih.govtandfonline.com For instance, controlling the pH in a two-stage process has been shown to significantly increase the yield of propionic acid. nih.gov

Fermentation Technology: Advanced techniques like fed-batch fermentation, continuous culture with cell recycling, and immobilization can overcome challenges like product inhibition and increase the final product titer. mdpi.comnih.gov

Although these methods are established for propionic acid and other amino acids, specific research is needed to adapt them for the efficient production of this compound. The process would likely involve using engineered microorganisms capable of synthesizing this specific non-proteinogenic amino acid from simple carbon sources. researchgate.netfrontiersin.org

Table 2: Fermentation Optimization Strategies for Propionic Acid Production

| Strategy | Description | Potential Benefit |

|---|---|---|

| Metabolic Engineering | Modifying microbial strains to enhance specific metabolic pathways and increase tolerance to high product concentrations. | Increased yield and productivity. nih.gov |

| Co-culture Fermentation | Using two or more microorganisms that work synergistically to convert substrates into the final product. | Improved efficiency and utilization of complex substrates. nih.gov |

| In Situ Product Recovery | Continuously removing the product from the fermentation broth to reduce inhibition of the microorganisms. | Higher final product concentration and prolonged productivity. nih.gov |

Combinatorial Biosynthesis and Chemoenzymatic Synthesis Strategies

Combinatorial biosynthesis offers a powerful, environmentally friendly approach to generating novel chemical structures. nih.govdovepress.com This technique involves creating new metabolic pathways by combining genes from different organisms or modifying existing enzymes. nih.govnih.gov For a compound like this compound, which is a non-proteinogenic amino acid (npAA), these strategies are particularly relevant. wikipedia.orgfrontiersin.org

Key strategies in combinatorial biosynthesis include:

Precursor-Directed Biosynthesis: Supplying a modified substrate (precursor) to a fermentation process, which is then incorporated by the host organism's enzymes to produce a novel analog. nih.govresearchgate.net

Enzyme and Pathway Engineering: Modifying the genes of biosynthetic pathways to alter the final product. nih.govresearchgate.net This could involve swapping enzyme domains or entire genes between different metabolic pathways. nih.gov

The biosynthesis of npAAs can be established in model organisms like E. coli, which can be genetically manipulated more easily than many natural producers. frontiersin.org Chemoenzymatic synthesis, which combines chemical steps with biological transformations using enzymes, is another promising route. This method can produce enantiomerically pure npAAs with high yields, avoiding some of the complex steps and harsh conditions of purely chemical synthesis. nih.gov

These approaches could be used not only to produce this compound itself but also to generate a library of related compounds with enhanced biological activities. nih.govdovepress.com

Advanced Delivery Systems for Enhanced Bioavailability and Efficacy

The therapeutic effectiveness of a drug is highly dependent on its bioavailability—the extent and rate at which it reaches its site of action. walshmedicalmedia.com For compounds like this compound and its derivatives, advanced drug delivery systems (DDS) can be crucial for improving their pharmacokinetic properties. nih.govmdpi.com Research on the anti-HIV analogues of this compound has already highlighted the importance of pharmacokinetics, showing that the newer analogues possess higher bioavailability and lower clearance rates than earlier versions. nih.govacs.orgresearchgate.net

Amino acids and their derivatives can be incorporated into various drug delivery platforms: oakwoodlabs.com

Polymer-Based Systems: Polymers based on amino acids are attractive because they are often biocompatible and biodegradable. nih.govresearchgate.net They can be used to create nanoparticles or hydrogels that provide controlled, sustained release of the encapsulated drug. nih.govmdpi.com

Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) can encapsulate both hydrophilic and lipophilic drugs, improving their solubility and protecting them from degradation in the body. nih.govdovepress.com Niosomes, which are vesicles made from non-ionic surfactants, offer an alternative with enhanced stability. dovepress.com

Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, enhancing their solubility and dissolution rate, which in turn can improve bioavailability. walshmedicalmedia.commdpi.com

These advanced systems can help overcome challenges such as poor membrane permeability or rapid metabolism, ensuring the therapeutic agent reaches its target in effective concentrations. nih.govnih.gov

Exploration of Synergistic Effects with Existing Therapeutic Agents

Synergy in pharmacology occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.govcancer.gov This approach is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases such as HIV. studysmarter.co.ukmdpi.com

Given that analogues of this compound have been identified as CCR5 antagonists for HIV, exploring their use in combination with other antiretroviral drugs is a logical next step. nih.govacs.org Combination therapy in HIV treatment is standard practice to enhance efficacy and prevent the development of drug resistance. A CCR5 antagonist could be combined with drugs that target other stages of the viral life cycle, such as reverse transcriptase inhibitors or protease inhibitors.

The principles of synergy can be applied more broadly:

Pharmacodynamic Synergy: Two drugs act on different targets or pathways to produce an enhanced therapeutic effect. numberanalytics.com

Pharmacokinetic Synergy: One drug alters the absorption, distribution, metabolism, or excretion of another, increasing its concentration and effectiveness. numberanalytics.com

Investigating the synergistic potential of this compound derivatives with existing drugs could unlock new and more effective treatment regimens. nih.gov

Broadening the Scope of Biological Investigation to Underexplored Activities

While the anti-HIV potential of close analogues is a significant finding, the structural characteristics of this compound suggest a much broader range of possible biological activities that remain largely unexplored.

Future research could investigate its potential as:

An Anti-inflammatory Agent: Building on the known activities of aryl propionic acid derivatives. researchgate.netijpsr.com

A Neuromodulatory Agent: Many amino acids and their derivatives, including proline itself, play roles as neurotransmitters or neuromodulators. wikipedia.org The pyrrolidine structure is present in various compounds active in the central nervous system.

An Anticancer Agent: Some non-proteinogenic amino acids act as antimetabolites, interfering with the metabolic pathways of cancer cells.

An Antimicrobial Agent: Non-ribosomal peptides produced by bacteria and fungi, which are rich in npAAs, are a significant source of antibiotics. nih.gov Investigating whether this compound can interfere with bacterial cell wall synthesis or other essential microbial processes is a worthwhile endeavor. wikipedia.org

The fact that it is a non-proteinogenic amino acid also means it could be used as a building block to create novel peptides with enhanced stability or unique functions. nih.gov A systematic screening of the compound against a wide array of biological targets is necessary to uncover its full therapeutic potential.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-(Pyrrolidin-1-yl)propionic acid |

| Ibuprofen |

| Naproxen |

Q & A

Basic Research Questions

Q. How is 3-Pyrrolidin-2-yl-propionic acid identified in microbial extracts?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is a primary method for identification. Key parameters include a polar capillary column (e.g., HP-5MS) and a temperature gradient program. In microbial extracts, the compound elutes at a retention time of 33.5 min and is characterized by its mass fragmentation pattern. Quantification is based on peak area (0.82% in one study), with confirmation via comparison to reference spectra .

- Experimental Design Tip : Include internal standards (e.g., fatty acid methyl esters) to validate retention times and minimize matrix interference.

Q. What are common strategies for synthesizing pyrrolidine-containing propionic acid derivatives?

- Methodological Answer : Synthesis typically involves ring-closing reactions or condensation of pyrrolidine precursors with carboxylic acid derivatives. For example, reductive amination of γ-keto acids or coupling of pyrrolidine-2-carboxylic acid with propionic acid esters. Purification often employs recrystallization or preparative HPLC, with purity verified by NMR and LC-MS .

- Key Considerations : Optimize reaction pH and temperature to avoid racemization. Use chiral catalysts for enantioselective synthesis.

Q. How is the purity of this compound validated in research settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 210 nm) is standard. Use C18 reverse-phase columns and isocratic elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Compare retention times and peak symmetry to certified reference materials. Purity thresholds (>95%) are determined via area normalization .

Advanced Research Questions

Q. How to design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- Bioassay Design : Use dose-response studies in antimicrobial assays (e.g., agar diffusion or broth microdilution). For example, test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains, with minimum inhibitory concentration (MIC) as the endpoint .

- Controls : Include positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) to validate assay specificity.

- Data Analysis : Apply nonlinear regression (e.g., log-dose vs. inhibition) to calculate IC₅₀ values.

Q. How to resolve contradictions in reported bioactivity data for pyrrolidine derivatives?

- Methodological Answer :

- Source Analysis : Compare extraction methods (e.g., solvent polarity in microbial studies), strain variability, and assay conditions (e.g., pH, incubation time). For example, differences in MIC values may arise from compound stability in culture media .

- Statistical Approaches : Use meta-analysis tools to aggregate data across studies. Apply ANOVA to identify significant variables (e.g., bacterial strain vs. compound concentration).

- Replication : Validate findings in independent labs using standardized protocols (e.g., CLSI guidelines).

Q. How to optimize the synthetic yield of this compound?

- Methodological Answer :

- Design of Experiments (DOE) : Vary catalysts (e.g., palladium vs. nickel), reaction time, and temperature. Use response surface methodology (RSM) to identify optimal conditions.

- Catalyst Screening : Test organocatalysts (e.g., proline derivatives) for enantioselectivity. Monitor reaction progress via TLC or inline FTIR.

- Scale-Up Considerations : Balance batch vs. continuous-flow systems to maintain yield consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.